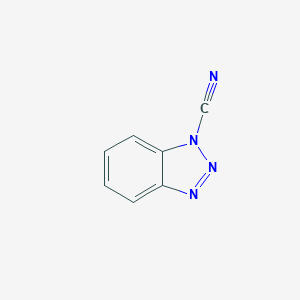

1-Cyanobenzotriazole

Overview

Description

1-Cyanobenzotriazole, also known as 1H-benzotriazole-1-carbonitrile, is a versatile compound frequently used as an electrophilic cyanation reagent. It is a stable source of the cyanide cation (CN+), making it valuable in various synthetic applications. The benzotriazole fragment in this compound confers unique physicochemical properties, such as excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals .

Mechanism of Action

Target of Action

1-Cyanobenzotriazole, also known as 1H-benzotriazole-1-carbonitrile , is primarily used as an electrophilic cyanation reagent . Its primary targets are in situ-generated sp3 and sp2 carbanions . These carbanions are intermediates in various chemical reactions and play a crucial role in the formation of a wide range of compounds .

Mode of Action

This compound acts as a convenient source of the CN+ cation . It interacts with its targets, the sp3 and sp2 carbanions, through an electrophilic substitution reaction . This interaction results in the formation of various compounds such as α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, -alkylheterocycles, -diarylmethanes, and heterylcarbonitriles .

Result of Action

The result of this compound’s action is the formation of a variety of compounds, including α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, -alkylheterocycles, -diarylmethanes, and heterylcarbonitriles . These compounds are formed in good to high yields (55–78%) . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Biochemical Analysis

Biochemical Properties

The benzotriazole fragment in 1-Cyanobenzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds

Molecular Mechanism

This compound acts as a source of the CN+ cation, which can be used for C-cyanation with in situ-generated sp3 and sp2 carbanions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanobenzotriazole can be synthesized by treating benzotriazole with sodium hydride followed by the addition of cyanogen bromide. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure high yield and purity. The general reaction scheme is as follows :

Benzotriazole+NaH+BrCN→this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyanobenzotriazole undergoes various types of reactions, including:

Electrophilic Cyanation: It acts as a cyanating agent for sp3 and sp2 carbanions, leading to the formation of α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, -alkylheterocycles, -diarylmethanes, and heterylcarbonitriles.

Substitution Reactions: It can substitute other functional groups in organic molecules, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium diisopropylamide (LDA) and other strong bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, followed by quenching with ammonium chloride and extraction with ethyl acetate .

Major Products

The major products formed from reactions with this compound include various cyano-substituted compounds, such as α-cyano-sulfones, -ketones, and -alkanecarboxylate esters .

Scientific Research Applications

1-Cyanobenzotriazole has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

1-Cyanoimidazole: Another electrophilic cyanation reagent with similar applications but different reactivity profiles.

Tosyl Cyanide: Used for electrophilic cyanation but has issues with stability and reactivity.

Cyanogen Halides: Effective cyanating agents but are highly toxic and corrosive.

Uniqueness

1-Cyanobenzotriazole stands out due to its stability, ease of handling, and high reactivity. Unlike other cyanating agents, it offers a balance between reactivity and safety, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name |

benzotriazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUHPGALPBINPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357577 | |

| Record name | 1-CYANOBENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15328-32-2 | |

| Record name | 1-Cyanobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015328322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYANOBENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-benzotriazole-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29GTR2N38B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-cyanobenzotriazole primarily used for in organic synthesis?

A1: this compound is primarily recognized as a versatile cyanating agent [, , , ]. It effectively introduces cyano groups (CN) into various organic molecules, leading to the synthesis of valuable compounds like α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, alkylheterocycles, -diarylmethanes, and heterylcarbonitriles [].

Q2: Can you provide an example of a specific reaction where this compound is employed?

A2: Certainly. In the synthesis of N-(3-Cyanoprop-2-ynyl)carbazole, this compound acts as the cyanating agent reacting with lithiated N-(prop-2-ynyl)carbazole to yield the desired product with a good yield of 70% []. This highlights the compound's effectiveness in introducing cyano groups into complex molecules.

Q3: How does this compound compare to other cyanating agents?

A3: While this compound is a potent cyanating agent, other reagents like 1-cyano-4-pyrrolidino pyridinium tetrafluoroborate (CPPT), 1-cyano-imidazole (CI-1), and 2-cyano-pyridazin -3 (2H) one (2-CPO) also exist []. The choice of the optimal cyanating agent depends on the specific reaction conditions, desired yield, and the nature of the substrates involved.

Q4: Has the thermal decomposition of this compound been investigated?

A4: Yes, research indicates that this compound undergoes complex thermal decomposition, unlike some of its analogs []. Computational studies predict multiple low-activation energy pathways during its pyrolysis, often leading to charring rather than clean product formation [].

Q5: What are the potential applications of polysaccharides activated by this compound?

A5: this compound can activate polysaccharides, enabling their covalent linkage to proteins []. This conjugation strategy is particularly useful in the development of polysaccharide/protein conjugate vaccines [].

Q6: Is there any structural data available for this compound?

A6: Although specific spectroscopic data isn't provided in the provided abstracts, the molecular formula of this compound is C7H4N4 and its molecular weight is 144.14 g/mol. Structural information can be found in chemical databases like PubChem and ChemSpider.

Q7: Are there any computational studies investigating the reactivity of this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity and decomposition pathways of this compound []. These studies provide valuable insights into the molecule's behavior under different conditions and aid in understanding its reactivity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)

![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)